Cas no 669713-60-4 (2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid)

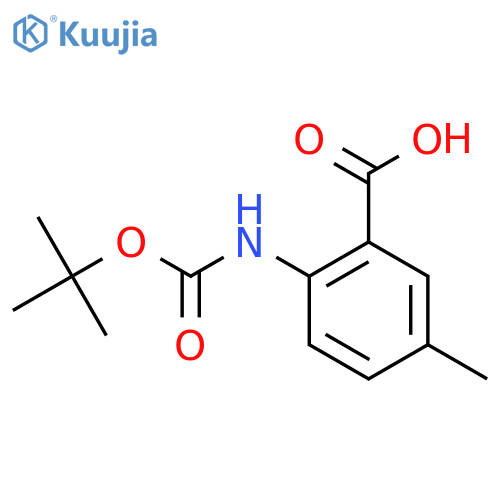

669713-60-4 structure

商品名:2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid

CAS番号:669713-60-4

MF:C13H17NO4

メガワット:251.278383970261

MDL:MFCD02682221

CID:889379

PubChem ID:2757225

2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid 化学的及び物理的性質

名前と識別子

-

- ANTHRANILIC ACID, N-BOC-5-METHYL

- 2-(TERT-BUTOXYCARBONYLAMINO)-5-METHYL-BENZOIC ACID

- Boc-2-amino-5-methylbenzoic acid

- Fmoc-2-amino-5-methylbenzoic acid

- AC1MBVDJ

- CTK7G9119

- MolPort-000-152-504

- n-boc-5-methylanthranilic acid

- AS-36923

- 2-(tert-butoxycarbonylamino)-5-methylbenzoic acid

- 669713-60-4

- MFCD02682221

- 2-{[(tert-butoxy)carbonyl]amino}-5-methylbenzoic acid

- CS-0061286

- 2-((tert-Butoxycarbonyl)amino)-5-methylbenzoic acid

- SY063461

- N-Boc-5-methyl-anthranilic acid

- 5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic Acid

- EN300-80545

- 2-(Boc-amino)-5-methylbenzoic acid

- Anthranilic acid,N-boc-5-methyl

- DTXSID30373779

- 2-(tert-butoxycarbonyl)-5-methylbenzoic acid

- Anthranilicacid,N-Boc-5-methyl

- AKOS000202962

- A13586

- 2-[(tert-butoxycarbonyl)amino]-5-methylbenzoic acid

- 2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid

-

- MDL: MFCD02682221

- インチ: InChI=1S/C13H17NO4/c1-8-5-6-10(9(7-8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)

- InChIKey: FQMHARFGTWUWNU-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(C(O)=O)=C(NC(OC(C)(C)C)=O)C=C1

計算された属性

- せいみつぶんしりょう: 251.11581

- どういたいしつりょう: 251.11575802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 321

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 色と性状: White to Yellow Solid

- PSA: 75.63

2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P305+P351+P338

- ちょぞうじょうけん:Room temperature

2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D753766-10g |

ANTHRANILIC ACID, N-BOC-5-METHYL |

669713-60-4 | 95% | 10g |

$145 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131926-25g |

2-(tert-Butoxycarbonylamino)-5-methyl-benzoic acid |

669713-60-4 | 97% | 25g |

¥2142.00 | 2024-05-04 | |

| AstaTech | 56112-5/G |

N-BOC-5-METHYLANTHRANILIC ACID |

669713-60-4 | 97% | 5/G |

$335 | 2022-06-02 | |

| Fluorochem | 011418-1g |

2-(tert-Butoxycarbonylamino)-5-methyl-benzoic acid |

669713-60-4 | 97% | 1g |

£90.00 | 2022-03-01 | |

| AstaTech | 56112-1/G |

N-BOC-5-METHYLANTHRANILIC ACID |

669713-60-4 | 97% | 1g |

$13 | 2023-09-17 | |

| TRC | T135573-50mg |

2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid |

669713-60-4 | 50mg |

$ 50.00 | 2022-06-03 | ||

| Enamine | EN300-80545-0.1g |

2-{[(tert-butoxy)carbonyl]amino}-5-methylbenzoic acid |

669713-60-4 | 95.0% | 0.1g |

$376.0 | 2025-02-21 | |

| Enamine | EN300-80545-1.0g |

2-{[(tert-butoxy)carbonyl]amino}-5-methylbenzoic acid |

669713-60-4 | 95.0% | 1.0g |

$428.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131926-10g |

2-(tert-Butoxycarbonylamino)-5-methyl-benzoic acid |

669713-60-4 | 97% | 10g |

¥793.00 | 2024-05-04 | |

| Enamine | EN300-80545-0.25g |

2-{[(tert-butoxy)carbonyl]amino}-5-methylbenzoic acid |

669713-60-4 | 95.0% | 0.25g |

$393.0 | 2025-02-21 |

2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid 関連文献

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

A. N. Alayón,J. G. Ortega Avila,I. Echeverri Jiménez Food Funct., 2018,9, 1570-1577

-

Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

669713-60-4 (2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid) 関連製品

- 244765-00-2(2-tert-Butoxycarbonylamino-5-hydroxy-benzoic Acid)

- 74965-38-1((2-Formyl-phenyl)-carbamic Acid Tert-butyl Ester)

- 669713-65-9(ANTHRANILIC ACID, N-BOC-N-PHENYL)

- 83846-67-7(Methyl 2-(ethoxycarbonyl)aminobenzoate)

- 2039-76-1(3-Acetylphenanthrene)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量